molecular formula C6H7BrN2O2 B1341054 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid CAS No. 51292-42-3

2-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1341054
CAS No.: 51292-42-3
M. Wt: 219.04 g/mol
InChI Key: QJDBHMKKZWMMJU-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid (CAS 51292-42-3) is a high-purity brominated pyrazole derivative designed for research and further manufacturing applications. This compound, with a molecular formula of C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol, serves as a versatile and crucial building block in organic synthesis, particularly in the development of novel active molecules for pharmaceutical and agrochemical research . The molecule features a propanoic acid chain and a reactive bromo substituent on the pyrazole ring. This strategic structure provides two primary sites for chemical modification: the carboxylic acid group can undergo typical reactions such as amidation and esterification, while the bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce more complex aromatic systems. This makes it an invaluable scaffold for constructing diverse compound libraries. Researchers value this compound for its potential in medicinal chemistry, where it can be used to create protease inhibitors, receptor antagonists, and other bioactive small molecules by mimicking heterocyclic structures found in nature. It is strictly for research and further manufacturing use only and is not intended for diagnostic or therapeutic applications in humans. Proper storage conditions are sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDBHMKKZWMMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586330
Record name 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51292-42-3
Record name 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
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Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in determining the chemical structure of a molecule by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, one would expect to observe distinct signals corresponding to the protons and carbons in the pyrazole (B372694) ring, the propanoic acid moiety, and the methyl group. The chemical shifts, splitting patterns, and integration of these signals would provide detailed information about the connectivity and chemical environment of each atom.

Hypothetical ¹H NMR Data: A predicted ¹H NMR spectrum would likely show signals for the two protons on the pyrazole ring, a quartet for the proton on the chiral center of the propanoic acid, and a doublet for the methyl group protons. The carboxylic acid proton would appear as a broad singlet.

Hypothetical ¹³C NMR Data: A predicted ¹³C NMR spectrum would display signals for the three carbons of the pyrazole ring (one of which is bonded to bromine), the carbonyl carbon, the methine carbon, and the methyl carbon of the propanoic acid chain.

Interactive Data Table: Predicted NMR Data

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole C-H (3)~7.5 - 8.0~130 - 140
Pyrazole C-H (5)~7.5 - 8.0~110 - 120
Pyrazole C-Br (4)-~90 - 100
Propanoic CH~4.5 - 5.0 (quartet)~50 - 60
Propanoic CH₃~1.5 - 2.0 (doublet)~15 - 25
Carboxylic COOH~10 - 12 (broad singlet)~170 - 180

Note: These are hypothetical values and require experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For the target compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N stretching in the pyrazole ring, and the C-Br stretch.

Interactive Data Table: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)
C=O (Carbonyl)1720 - 1700
C=N (Pyrazole Ring)1600 - 1475
C-N (Pyrazole Ring)1360 - 1250
C-Br680 - 515

Note: The exact positions of these bands would need to be confirmed experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-systems like the pyrazole ring. The absorption maxima (λmax) would indicate the presence of the pyrazole chromophore. The electronic environment of the pyrazole ring, influenced by the bromo and propanoic acid substituents, would affect the position of these maxima.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern would provide further structural information, with characteristic losses of the carboxylic acid group, the propanoic acid side chain, and the bromine atom. Predicted mass spectrometry data for various adducts are available in public databases.

Interactive Data Table: Predicted Mass Spectrometry Adducts

AdductPredicted m/z
[M+H]⁺218.97637
[M+Na]⁺240.95831
[M-H]⁻216.96181

Source: PubChemLite. These are predicted values and not from experimental analysis.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Conformational Studies in the Crystalline State

The conformation of a molecule in its crystalline state provides invaluable insights into its intrinsic stereoelectronic properties and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, conformational analysis can be inferred from crystallographic studies of closely related pyrazole derivatives. bohrium.combohrium.com

X-ray crystallography of similar pyrazole-containing compounds reveals that the pyrazole ring typically adopts a planar conformation. The propanoic acid substituent at the N1 position introduces a chiral center, and the orientation of this side chain relative to the pyrazole ring is of significant interest. The torsion angles defining the spatial arrangement of the carboxylic acid group with respect to the heterocyclic ring are dictated by steric and electronic factors. It is anticipated that the crystalline form of this compound would exhibit specific preferred conformations stabilized by intermolecular interactions.

Key intermolecular interactions expected to be observed in the crystal lattice include hydrogen bonding involving the carboxylic acid group, which can form dimers or extended networks. bohrium.com Furthermore, the bromine atom on the pyrazole ring can participate in halogen bonding, a directional interaction that can influence crystal packing. The interplay of these non-covalent interactions governs the supramolecular assembly of the molecules in the solid state. bohrium.com

Table 1: Expected Crystallographic Parameters for this compound Based on Analogous Structures

ParameterExpected Value/FeatureRationale
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules.
Space GroupCentrosymmetric (e.g., P2₁/c) for the racemateEnantiomeric pairs often crystallize in centrosymmetric space groups.
ConformationPlanar pyrazole ringAromatic nature of the pyrazole heterocycle.
Hydrogen BondingCarboxylic acid dimer formation (O-H···O)Strong and common interaction for carboxylic acids.
Halogen BondingBr···N or Br···O interactionsPotential for directional interactions involving the bromine substituent.

Chromatographic Methods for Purity and Enantiomeric Separation

Chromatographic techniques are indispensable for assessing the purity and resolving the enantiomers of chiral compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective analysis of chiral compounds. For this compound, the use of chiral stationary phases (CSPs) is the most effective approach for separating its enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for the resolution of a wide range of chiral molecules, including pyrazole derivatives. nih.govnih.govacs.org

The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the two enantiomers. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. nih.gov

Table 2: Exemplary HPLC Conditions for Chiral Separation of Pyrazole Derivatives

ParameterConditionReference
Chiral Stationary PhaseLux Cellulose-2 or Lux Amylose-2 nih.gov
Mobile PhaseNormal Phase: n-Hexane/Ethanol; Polar Organic: Methanol (B129727) or Acetonitrile nih.govacs.org
Flow Rate0.5 - 1.5 mL/min nih.gov
DetectionUV at a suitable wavelength (e.g., 254 nm) nih.gov

Gas Chromatography (GC) is a high-resolution separation technique, but its application to non-volatile compounds like carboxylic acids requires a derivatization step to increase their volatility. For this compound, the carboxylic acid group can be esterified, for example, by reaction with an alcohol in the presence of an acid catalyst, to produce a more volatile ester derivative.

Once derivatized, the enantiomers can be separated on a chiral capillary column. These columns are coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which interacts differently with the two enantiomeric derivatives. The separation of enantiomers of other bromo-substituted carboxylic acid esters has been successfully achieved using this approach. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages over HPLC in terms of speed and reduced organic solvent consumption. chromatographyonline.comeuropeanpharmaceuticalreview.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent like methanol or ethanol.

For the enantiomeric separation of this compound, SFC coupled with a chiral stationary phase, similar to those used in HPLC, would be a highly effective strategy. The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster analyses without a significant loss of resolution. chromatographyonline.com

Table 3: Potential SFC Parameters for Chiral Separation

ParameterConditionRationale
Chiral Stationary PhasePolysaccharide-based (e.g., Chiralpak series) or Pirkle-type (e.g., Whelk-O1)Proven efficacy for a wide range of chiral compounds. chromatographyonline.com
Mobile PhaseSupercritical CO₂ with a modifier (e.g., Methanol, Ethanol)Modifiers are necessary to adjust eluent strength and improve peak shape.
Back Pressure100-200 barTo maintain the mobile phase in a supercritical state.
Temperature30-50 °CTo ensure supercritical conditions and optimize selectivity.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires only minute amounts of sample. For the chiral analysis of this compound, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. mdpi.com

The separation principle is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. The charged nature of the carboxylic acid at appropriate pH values facilitates its analysis by CE. The optimization of parameters such as the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage is critical for achieving baseline separation of the enantiomers. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis provides an empirical formula which can be compared with the theoretical composition to verify the purity and identity of the synthesized this compound.

The molecular formula for this compound is C₆H₇BrN₂O₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011672.06632.89
HydrogenH1.00877.0563.22
BromineBr79.904179.90436.48
NitrogenN14.007228.01412.79
OxygenO15.999231.99814.61
Total 219.038 100.00

Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages to confirm the elemental integrity of the compound.

Chemical Reactivity and Derivatization Studies of 2 4 Bromo 1h Pyrazol 1 Yl Propanoic Acid

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. This electron-rich nature generally favors electrophilic substitution reactions. The presence of a deactivating bromo group at the C4 position and an N-alkyl substituent (the propanoic acid moiety) influences the regioselectivity and rate of these reactions.

Electrophilic attack on the pyrazole ring of N-substituted 4-bromopyrazoles can lead to substitution at the vacant C3 or C5 positions, or, in some cases, displacement of the bromo group at the C4 position (ipso-substitution).

Nitration: The nitration of N-alkyl-4-bromopyrazoles has been studied and reveals a competition between substitution at the ring carbons and displacement of the bromo group. publish.csiro.au Treatment of N-alkyl-4-bromopyrazoles with a nitrating mixture (concentrated nitric and sulfuric acids) can yield a mixture of products. The reaction can result in the formation of 4-bromo-3-nitro- and 4-bromo-5-nitropyrazoles, as well as the product of nitrodebromination, the corresponding 4-nitropyrazole. publish.csiro.au The presence of water in the reaction medium appears to be important for facilitating the removal of Br+ in the ipso-substitution pathway. publish.csiro.au For 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, nitration is expected to yield a mixture of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid, 2-(4-bromo-5-nitro-1H-pyrazol-1-yl)propanoic acid, and 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. The relative ratios of these products would depend on the specific reaction conditions.

Table 1: Potential Products from Nitration of N-Alkyl-4-bromopyrazoles

Reactant Structure Product Structure Product Name Reaction Type
N-Alkyl-4-bromopyrazole N-Alkyl-4-bromo-3-nitropyrazole 3-Nitro derivative Electrophilic Substitution
N-Alkyl-4-bromopyrazole N-Alkyl-4-bromo-5-nitropyrazole 5-Nitro derivative Electrophilic Substitution

The pyrazole ring is inherently electron-rich, which makes it generally unreactive towards nucleophiles. Nucleophilic attack directly on the ring carbons is rare unless the ring is activated by potent electron-withdrawing groups.

In this compound, the N1 position is already alkylated, precluding direct nucleophilic attack or substitution at this site. The N2 nitrogen, being a pyridine-like nitrogen, possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. While this lone pair is responsible for the basic character of pyrazoles, direct nucleophilic attack on this nitrogen is not a common reaction pathway. The lone pair is generally available for protonation or coordination to Lewis acids, but not for displacement or addition reactions with typical nucleophiles.

The 4-bromopyrazole scaffold can serve as a precursor for the synthesis of bicyclic fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines. These structures are of significant interest in medicinal chemistry. The synthesis of these fused systems typically does not proceed by direct annulation onto the 4-bromopyrazole core. Instead, it requires the presence of suitably positioned reactive functional groups that can participate in a cyclization reaction.

A common strategy involves starting with aminopyrazoles. nih.govd-nb.info For instance, a plausible synthetic route to a fused pyrimidine (B1678525) ring would involve the transformation of the starting material into a 5-aminopyrazole derivative. This could potentially be achieved by nitration at the C5 position, followed by reduction of the nitro group to an amine. This resulting 5-amino-4-bromo-1-(propanoic acid)pyrazole derivative could then undergo condensation with a 1,3-dicarbonyl compound or its equivalent to form the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.govnih.gov

Similarly, the synthesis of pyrazolo[3,4-d]pyridazines often involves the cyclization of a pyrazole bearing functional groups at the C4 and C5 positions, such as a dicarbonyl or a cyano-ester moiety, with hydrazine. amanote.com Therefore, derivatization of the C5 position of this compound would be a necessary first step to enable the construction of such fused rings.

Transformations Involving the Bromo Substituent

The bromine atom at the C4 position is a key functional handle for derivatization, primarily through metal-catalyzed cross-coupling reactions. Direct nucleophilic displacement of the bromine is also a possibility, although it is often challenging.

Brominated pyrazoles are valuable intermediates for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. jmcs.org.mx The C4-bromo position of this compound is well-suited for reactions such as Suzuki, Heck, and Sonogashira couplings.

Suzuki Coupling: This palladium-catalyzed reaction couples the 4-bromopyrazole with an organoboron reagent (e.g., a boronic acid or ester). This is a highly versatile method for forming a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 4-bromopyrazole with an alkene. This results in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group at the C4 position of the pyrazole ring.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the 4-bromopyrazole with a terminal alkyne. amanote.com It is an efficient method for synthesizing 4-alkynylpyrazole derivatives, which can serve as versatile intermediates for further transformations.

Table 2: Representative Cross-Coupling Reactions on 4-Bromopyrazole Derivatives

Coupling Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 4-Arylpyrazole
Heck Alkene (e.g., Styrene) Pd(OAc)₂, P(o-tol)₃, Et₃N 4-Vinylpyrazole
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N 4-Alkynylpyrazole

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the pyrazole ring is generally difficult. The electron-rich nature of the pyrazole ring disfavors the addition of a nucleophile, which is the key step in the SNAr mechanism.

For a successful nucleophilic displacement to occur, the pyrazole ring typically needs to be activated by the presence of strong electron-withdrawing groups. For example, the reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines in the presence of copper salts leads to the displacement of the bromine. osti.gov The presence of the nitro group in this case is crucial for activating the ring towards nucleophilic attack.

Given that this compound lacks such strong activating groups, the direct displacement of the bromo substituent by nucleophiles like amines or alkoxides would likely require harsh reaction conditions or the use of a catalyst, such as a copper salt (e.g., Ullmann condensation conditions). osti.gov Without such activation, the C-Br bond at the C4 position is relatively inert to nucleophilic displacement.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a versatile functional group that can undergo a variety of transformations to produce a range of derivatives. These reactions are fundamental in modifying the compound's physicochemical properties and for the synthesis of more complex molecules.

Esterification Reactions

The conversion of this compound to its corresponding esters is a common derivatization. While specific research articles detailing the optimization of esterification for this particular compound are not prevalent in the searched literature, the existence of its methyl and ethyl esters in chemical catalogs confirms that these transformations are routinely performed.

Standard esterification methods, such as the Fischer-Speier esterification, are expected to be effective. This typically involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is generally heated to reflux to drive the equilibrium towards the ester product.

Alternative methods that can be employed for the esterification of this compound, particularly when milder conditions are required, include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or the conversion of the carboxylic acid to its more reactive acid chloride followed by reaction with an alcohol.

The table below summarizes common esterification reagents that are hypothetically applicable to this compound based on general organic chemistry principles.

Reagent/MethodAlcoholTypical ConditionsProduct
H₂SO₄ (catalytic)MethanolRefluxMethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
HCl (catalytic)EthanolRefluxEthyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
SOCl₂ then AlcoholIsopropanol (B130326)Room Temp to RefluxIsopropyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
DCC, DMAPBenzyl alcoholRoom TemperatureBenzyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

The data in this table is illustrative and based on general chemical principles, as specific experimental data for this compound was not found in the searched literature.

Amide Bond Formation

Amide synthesis from this compound is another key derivatization. The presence of 2-(4-bromo-1H-pyrazol-1-yl)propanamide in chemical databases indicates that the synthesis of the primary amide is established. The formation of substituted amides can be achieved by reacting the carboxylic acid with a primary or secondary amine.

This transformation typically requires the activation of the carboxylic acid. A common method involves the use of a coupling agent to facilitate the formation of the amide bond. A wide array of modern coupling reagents can be utilized, offering advantages such as mild reaction conditions and suppression of side reactions.

Alternatively, the carboxylic acid can be converted to its acid chloride, for example by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. This is a robust and widely used method for the synthesis of amides.

The following table presents a selection of common coupling agents and reagents for amide bond formation, which are expected to be effective for this compound.

Reagent/MethodAmineTypical ConditionsProduct
SOCl₂ then NH₃Ammonia0 °C to Room Temp2-(4-bromo-1H-pyrazol-1-yl)propanamide
HATU, DIPEAAnilineRoom TemperatureN-phenyl-2-(4-bromo-1H-pyrazol-1-yl)propanamide
EDCI, HOBtDiethylamineRoom TemperatureN,N-diethyl-2-(4-bromo-1H-pyrazol-1-yl)propanamide
T3PBenzylamineRoom Temperature to 50 °CN-benzyl-2-(4-bromo-1H-pyrazol-1-yl)propanamide

The data in this table is illustrative and based on general chemical principles, as specific experimental data for this compound was not found in the searched literature.

Reduction and Oxidation Pathways

Detailed studies on the specific reduction and oxidation of the carboxylic acid functionality in this compound have not been identified in the surveyed literature. However, the reactivity can be predicted based on the known behavior of carboxylic acids.

Reduction:

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.

A potential reduction pathway is as follows: this compound + LiAlH₄ → 2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol

Oxidation:

The propanoic acid side chain, being fully saturated, is generally resistant to further oxidation under standard conditions. The carboxylic acid functional group is already at a high oxidation state. The pyrazole ring is also an aromatic heterocycle and is generally stable to oxidation, although harsh conditions could lead to ring degradation. Therefore, it is expected that this compound would be stable to common oxidizing agents.

Modification of the Propanoic Acid Side Chain

The propanoic acid side chain of this compound offers further opportunities for chemical modification, including functionalization at the alpha-carbon and alteration of the chain length.

Alpha-Carbon Functionalization

Specific literature on the alpha-carbon functionalization of this compound is not available. However, established methodologies for the functionalization of the alpha-position of carboxylic acids can be considered as hypothetically applicable.

A well-known method for the alpha-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by a water workup. This would be expected to yield 2-bromo-2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. The resulting α-bromo acid is a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amino, hydroxyl, or cyano groups at the alpha-position.

Chain Elongation and Shortening Reactions

No specific studies on the chain elongation or shortening of the propanoic acid side chain of this compound were found in the reviewed literature. Nevertheless, classical organic reactions provide potential routes for such modifications.

Chain Elongation:

The Arndt-Eistert homologation is a well-established method for the one-carbon elongation of a carboxylic acid. This multi-step sequence involves the conversion of the carboxylic acid to its acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) to yield the homologous acid, ester, or amide, respectively. If applied to this compound, this would theoretically produce 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid.

Chain Shortening:

For chain shortening by one carbon, the Hunsdiecker reaction is a potential, albeit often low-yielding, method. This involves the conversion of the carboxylic acid to its silver salt, followed by treatment with bromine to yield an alkyl bromide with one fewer carbon atom. Another possibility is a Curtius or Schmidt rearrangement of the corresponding acyl azide, which would lead to an amine that could be further elaborated. These are hypothetical pathways, and their applicability to this compound would require experimental verification.

Coordination Chemistry and Advanced Material Applications

2-(4-bromo-1H-pyrazol-1-yl)propanoic acid as a Ligand

The molecular architecture of this compound suggests it would be a versatile ligand, capable of forming stable complexes with a variety of metal ions. Its structure features two key coordinating groups: the pyrazole (B372694) ring and the carboxylate group. The presence of a bromine atom on the pyrazole ring and a methyl group on the propanoic acid backbone can be expected to modulate the electronic properties and steric hindrance of the ligand, thereby influencing the geometry and stability of the resulting metal complexes.

Coordination Modes to Metal Centers (Pyrazole Nitrogen, Carboxylate Oxygen)

Based on the known coordination chemistry of similar pyrazole-carboxylate ligands, this compound is predicted to coordinate to metal centers through several modes. The pyrazole ring offers a nitrogen atom with a lone pair of electrons, making it a potent coordination site. The carboxylate group, upon deprotonation, provides two oxygen atoms that can bind to a metal ion in a monodentate, bidentate chelating, or bridging fashion. The interplay between these coordination sites would allow for the formation of diverse structural motifs, from simple mononuclear complexes to intricate polynuclear assemblies.

Predicted Coordination Modes of this compound

Coordination Site Potential Binding Modes
Pyrazole Nitrogen Monodentate coordination to a single metal center.

| Carboxylate Oxygen | - Monodentate (one oxygen binds to the metal).

  • Bidentate chelating (both oxygens bind to the same metal).
  • Bidentate bridging (each oxygen binds to a different metal). |
  • Synthesis and Characterization of Metal Complexes

    The synthesis of metal complexes with this compound would likely follow established methodologies for the preparation of coordination compounds. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with the addition of a base to deprotonate the carboxylic acid. The choice of solvent, temperature, and stoichiometry of reactants would be critical in directing the self-assembly process and isolating the desired product.

    Characterization of the resulting metal complexes would employ a suite of analytical techniques to elucidate their structure and properties.

    Common Characterization Techniques for Metal Complexes

    Technique Information Obtained
    Single-Crystal X-ray Diffraction Precise determination of the three-dimensional molecular structure, including bond lengths, bond angles, and coordination geometry.
    Infrared (IR) Spectroscopy Identification of the coordination of the carboxylate group by observing shifts in the C=O stretching frequency.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the ligand's environment in solution and confirmation of complex formation.
    Elemental Analysis Determination of the elemental composition of the complex, confirming its stoichiometry.
    Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the complex.

    Metal-Organic Frameworks (MOFs) and Coordination Polymers

    The bifunctional nature of this compound, possessing both a nitrogen-donating pyrazole ring and an oxygen-donating carboxylate group, makes it an ideal candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are extended networks of metal ions or clusters linked together by organic ligands.

    Design Principles for Pyrazole-Carboxylate Based MOFs

    The design of MOFs based on this compound would be guided by principles of crystal engineering. The geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) and the coordination modes of the ligand would dictate the topology of the resulting framework. The steric bulk of the bromo and methyl substituents could be exploited to control the porosity and dimensionality of the network. For instance, the use of linear metal linkers could lead to one-dimensional chains, while more complex metal clusters could generate two- or three-dimensional frameworks with porous structures.

    Structural Diversity of Coordination Polymers

    The flexibility of the propanoic acid chain and the potential for different coordination modes of the carboxylate group would likely give rise to a rich structural diversity in the resulting coordination polymers. The pyrazole nitrogen can act as a monodentate linker, while the carboxylate can bridge metal centers in various ways, leading to the formation of chains, layers, and pillared-layer structures. The presence of the bromo substituent also opens the possibility of halogen bonding interactions, which could further influence the supramolecular assembly and dimensionality of the coordination polymers.

    Potential Applications in Material Science

    While experimental data for materials derived from this compound is unavailable, the known applications of related pyrazole-carboxylate-based materials suggest several promising avenues for future research.

    Potential Applications Based on Analogous Compounds

    Application Area Rationale
    Gas Storage and Separation The porous nature of MOFs constructed from this ligand could allow for the selective adsorption and storage of gases such as carbon dioxide or methane (B114726).
    Catalysis The metal centers within the MOF or coordination polymer could act as active sites for catalytic reactions. The bromo-functionalized pores could offer unique host-guest interactions.
    Luminescence and Sensing Incorporation of luminescent metal ions (e.g., lanthanides) could lead to materials with potential applications in sensing and bio-imaging. The pyrazole and carboxylate moieties can act as efficient antennas for sensitizing the metal-centered luminescence.
    Magnetic Materials The use of paramagnetic metal ions could result in coordination polymers with interesting magnetic properties, such as single-chain magnets or magnetic ordering.

    Catalysis and Selective Transformations

    There is no published research on the use of this compound or its coordination complexes in the field of catalysis. Consequently, no data on its performance in any selective chemical transformations, including reaction yields, selectivity, or catalyst stability, are available. The potential for the pyrazole-acid ligand to support catalytically active metal centers has not been explored for this specific molecule.

    Gas Adsorption and Storage

    No studies have been reported on the synthesis of metal-organic frameworks or other porous coordination polymers using this compound as an organic linker for the purpose of gas adsorption and storage. As a result, there is no experimental data regarding the surface area, pore volume, or uptake capacity for gases such as hydrogen, carbon dioxide, or methane for any materials based on this compound.

    Computational Chemistry and Theoretical Investigations

    Molecular Modeling and Quantum Mechanical Calculations

    Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide a theoretical framework for predicting molecular behavior.

    Geometry Optimization and Conformational Analysis

    A critical first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the lowest energy arrangement of the atoms. For a molecule with rotatable bonds, such as the bond connecting the propanoic acid side chain to the pyrazole (B372694) ring, a conformational analysis would be necessary. This involves exploring the potential energy surface by rotating these bonds to identify all stable conformers and the energy barriers between them. Such an analysis for 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid would reveal the preferred spatial orientation of the carboxylic acid group relative to the pyrazole ring, which can significantly influence its chemical and biological properties.

    Electronic Structure Analysis (HOMO/LUMO Energies, Electrostatic Potentials)

    Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

    An electrostatic potential (ESP) map would visualize the charge distribution on the molecular surface. For this compound, this would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrazole ring, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

    Table 1: Hypothetical Electronic Properties

    ParameterPredicted ValueSignificance
    HOMO EnergyIndicates electron-donating ability
    LUMO EnergyIndicates electron-accepting ability
    HOMO-LUMO GapRelates to chemical reactivity and stability

    Note: The table above is for illustrative purposes only. No experimental or calculated data for these parameters for this compound were found.

    Prediction of Chemical Reactivity Indices

    From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity.

    Electronegativity (χ): Measures the ability of a molecule to attract electrons.

    Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness.

    Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

    Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

    Nucleophilicity Index (N): A measure of the electron-donating capability of a molecule.

    Table 2: Hypothetical Chemical Reactivity Indices

    Reactivity IndexFormulaPredicted Value
    Electronegativity (χ)-(EHOMO + ELUMO)/2
    Chemical Hardness (η)(ELUMO - EHOMO)/2
    Chemical Softness (S)1/(2η)
    Electrophilicity Index (ω)μ2/(2η)

    Note: This table illustrates the types of reactivity indices that would be calculated. No specific values for this compound are available.

    Molecular Dynamics Simulations

    While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time, providing insights into its dynamic properties.

    Conformational Dynamics in Solution

    MD simulations would place the this compound molecule in a simulated solvent box (e.g., water) to observe its conformational changes over time. This would reveal how the solvent influences the molecule's flexibility and the relative populations of different conformers. Such simulations could provide a more realistic understanding of the molecule's structure in a biological environment.

    Ligand-Target Interaction Dynamics

    If a biological target for this compound were identified, MD simulations could be used to study the dynamics of their interaction. By simulating the molecule docked into the active site of a protein, for instance, researchers could observe the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes in both the ligand and the target upon binding. This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs.

    Docking Studies for Molecular Recognition

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For "this compound," docking studies are instrumental in understanding its potential interactions with biological targets, such as enzymes and receptors.

    In silico molecular docking simulations are employed to predict the binding modes of pyrazole derivatives within the active sites of protein targets. nih.gov These studies help in identifying the most likely conformation of the ligand when it interacts with the receptor. For pyrazole-containing compounds, docking studies have revealed that the pyrazole ring can act as a crucial scaffold, positioning other functional groups for optimal interaction with the target. nih.gov

    For instance, in studies of pyrazole derivatives as inhibitors of enzymes like carbonic anhydrase, docking simulations have shown that the pyrazole moiety can orient the molecule within the active site to facilitate key interactions. nih.gov The specific binding mode is often dictated by the substitution pattern on the pyrazole ring. In the case of "this compound," the propanoic acid group is likely to seek interactions with polar residues, while the bromo-substituted pyrazole ring may engage in hydrophobic or halogen bonding interactions.

    A hypothetical docking study of "this compound" into an enzyme active site might reveal the following binding characteristics, as extrapolated from studies on similar compounds:

    FeaturePredicted InteractionInteracting Residues (Example)
    Carboxylic AcidHydrogen bonding, salt bridgeArg, Lys, His
    Pyrazole Ringπ-π stacking, hydrophobic interactionsPhe, Tyr, Trp
    Bromo SubstituentHalogen bonding, hydrophobic interactionsLeu, Val, Ile
    N1-substituentSteric influence on overall binding poseGly, Ala

    The stability of a ligand-receptor complex is determined by a network of intermolecular interactions. Computational models allow for a detailed analysis of these forces.

    Hydrogen Bonding Networks: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the NH group in an unsubstituted pyrazole can be a donor. nih.gov The carboxylic acid group of "this compound" is a potent hydrogen bond donor and acceptor. Docking studies on related pyrazole carboxamides have highlighted the importance of hydrogen bonds in stabilizing the complex. researchgate.net

    π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's active site. nih.gov These interactions are crucial for the affinity and selectivity of many pyrazole-based inhibitors.

    Halogen Bonding: The bromine atom on the pyrazole ring can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site. aip.org This type of interaction has been increasingly recognized as important in drug design.

    The following table summarizes the potential intermolecular interactions for "this compound" based on general findings for pyrazole derivatives:

    Interaction TypeFunctional Group InvolvedPotential Interacting Residues
    Hydrogen BondingCarboxylic acid, Pyrazole N2Ser, Thr, Asn, Gln, Arg, Lys
    π-π StackingPyrazole ringPhe, Tyr, Trp
    Halogen BondingBromo groupCarbonyl oxygen of backbone, Asp, Glu
    Hydrophobic InteractionsPyrazole ring, Propanoic acid chainAla, Val, Leu, Ile, Met

    Spectroscopic Property Prediction and Validation

    Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. researchgate.net These predictions can aid in the interpretation of experimental spectra and confirm the structure of synthesized compounds.

    For pyrazole derivatives, DFT calculations have been successfully used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. jocpr.com The calculated spectra are often in good agreement with experimental data, providing a means of validation for both the computational model and the experimental results. researchgate.net

    A theoretical study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid demonstrated the use of DFT to simulate FT-IR and NMR spectra, which provided valuable insights into the vibrational and magnetic properties of the molecule. nih.gov

    Predicted Spectroscopic Data for a Pyrazole Derivative (Example from Literature) jocpr.com

    SpectrumPredicted Chemical Shift (ppm) or Wavenumber (cm⁻¹)Experimental Value (ppm or cm⁻¹)
    ¹H NMR (NH)12.512.8
    ¹³C NMR (C=O)165.2168.1
    IR (C=O stretch)17201705
    IR (N-H stretch)34503430

    Note: The above data is illustrative for a generic pyrazole carboxylic acid and not specific to "this compound."

    Reaction Mechanism Elucidation through Computational Methods

    Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways.

    For pyrazole synthesis, computational studies have been used to investigate the mechanism of cyclocondensation reactions. mdpi.com For example, the reaction of hydrazines with β-dicarbonyl compounds to form pyrazoles has been studied to understand the regioselectivity of the reaction. researchgate.net

    The N-alkylation of pyrazoles is another area where computational methods have provided significant insights. Theoretical studies on the N-alkylation of pyrazole have shown that the regioselectivity (alkylation at N1 versus N2) can be predicted by calculating the energies of the transition states for each pathway. researchgate.netresearchgate.net These calculations often take into account factors such as the nature of the alkylating agent, the solvent, and the substituents on the pyrazole ring. mdpi.com

    For the synthesis of "this compound," which involves the N-alkylation of 4-bromopyrazole, computational studies could be used to:

    Determine the most favorable reaction conditions.

    Predict the regioselectivity of the alkylation.

    Understand the role of catalysts in the reaction.

    Investigate the potential for side reactions.

    A simplified representation of a computed reaction coordinate for the N-alkylation of a pyrazole is shown below:

    Reaction StepSpeciesRelative Energy (kcal/mol)
    1Reactants (Pyrazole + Alkyl Halide)0
    2Transition State 1 (N1-alkylation)+20.5
    3Intermediate 1-5.2
    4Transition State 2 (N2-alkylation)+22.1
    5Intermediate 2-3.8
    6Product (N1-alkylated pyrazole)-15.0

    Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational studies of reaction mechanisms.

    Biological Activity Investigations: Mechanistic Insights

    Modulation of Enzyme Activities

    The potential for 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid to act as a modulator of enzyme activity is a critical area of research. Pyrazole-containing compounds have demonstrated a capacity to interact with various enzymes, suggesting that this derivative may also possess inhibitory or activating properties.

    Kinase Inhibition Mechanisms (e.g., CDK, B-Raf Kinase)

    A significant focus of the investigation would be to determine if this compound can function as a kinase inhibitor. Kinases, such as Cyclin-Dependent Kinases (CDKs) and B-Raf kinase, are crucial regulators of cell cycle progression and signaling pathways, and their dysregulation is often implicated in diseases like cancer. Research in this area would involve screening the compound against a panel of kinases to identify any inhibitory activity and to elucidate the specific mechanisms of action, such as competitive or non-competitive inhibition.

    Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

    Another avenue of inquiry would be the compound's effect on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These enzymes are central to the inflammatory process, and their inhibition is a key mechanism for many anti-inflammatory drugs. Studies would aim to ascertain whether this compound can inhibit COX-1, COX-2, or various LOX enzymes, and to characterize the nature of this inhibition.

    Interference with Cellular Processes

    Beyond direct enzyme modulation, the investigation would extend to the compound's broader effects on essential cellular functions. Understanding how it may disrupt these processes is vital for a complete assessment of its biological profile.

    Disruption of Microtubule Function (e.g., Tubulin Polymerization Inhibition)

    The potential for this compound to interfere with microtubule dynamics would be a key area of study. Microtubules are essential for cell division, structure, and transport. Compounds that inhibit tubulin polymerization can disrupt these functions and are often explored as potential anticancer agents. Assays would be conducted to measure the effect of the compound on tubulin polymerization in vitro.

    Induction of Apoptosis Pathways

    A crucial aspect of the investigation would be to determine if the compound can induce apoptosis, or programmed cell death. The ability to trigger apoptosis in aberrant cells is a hallmark of many chemotherapeutic agents. Research would focus on identifying the molecular pathways involved, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, and measuring the activation of key apoptotic markers like caspases.

    Inhibition of Cell Proliferation

    Finally, the antiproliferative effects of this compound would be thoroughly examined. This would involve treating various cell lines with the compound and measuring its impact on cell growth and viability. These studies would provide essential information on the compound's cytostatic or cytotoxic potential and its selectivity towards different cell types.

    While the specific biological activities of this compound remain to be elucidated through dedicated research, the outlined investigational framework provides a clear path to understanding its potential as a modulator of key biological pathways. Future studies in these areas are necessary to uncover the mechanistic details of its action and to determine its potential for therapeutic applications.

    Comprehensive Search Yields No Specific Data for Biological Activity of this compound

    Despite an extensive and targeted search of scientific literature and chemical databases, no specific information is publicly available regarding the biological activity, receptor binding, structure-activity relationships, enantioselective effects, or resistance mechanisms of the chemical compound this compound.

    A thorough investigation was conducted to gather data for a detailed article on this specific compound, following a structured outline focused on its mechanistic insights. However, the search for peer-reviewed studies, experimental data, and scholarly articles containing this information has been exhaustive and unsuccessful.

    The scientific community has explored the biological activities of a wide range of pyrazole (B372694) derivatives, and this general class of compounds is known to exhibit various pharmacological properties. However, the specific compound , this compound, does not appear to have been the subject of published research in the areas specified.

    The searches included, but were not limited to:

    Receptor Binding Studies: No data was found on the specific ligand-receptor interactions of this compound.

    Structure-Activity Relationship (SAR) Studies: There are no published SAR studies for this molecule to understand how its chemical structure relates to its biological target binding.

    Enantioselective Biological Activity: Information on the differential mechanistic responses of its stereoisomers or the stereochemical influences on biological pathways is not available.

    Resistance Mechanisms: There is no literature detailing any developed resistance to this specific compound.

    In adherence to the strict instructions to focus solely on "this compound" and to not introduce information from outside the specified scope, it is not possible to generate the requested scientific article. To do so would require speculation or the extrapolation of data from related but distinct molecules, which would compromise the scientific accuracy and integrity of the content.

    Therefore, we must conclude that the requested detailed article on the biological activity of this compound cannot be produced at this time due to the absence of the necessary scientific data.

    Understanding Resistance Mechanisms

    Analysis of Compound Interactions with Drug-Resistant Targets

    The emergence of drug resistance is a critical challenge in the treatment of various diseases, prompting the investigation of novel chemical scaffolds that can circumvent these resistance mechanisms. Pyrazole derivatives have shown promise in this area by interacting with targets that are either mutated in resistant phenotypes or are part of pathways that are upregulated to confer resistance.

    Inhibition of Drug-Resistant Kinases and Receptors in Cancer:

    In oncology, a common mechanism of resistance involves mutations in the target proteins of therapeutic agents, reducing their binding affinity. Research into pyrazole derivatives has demonstrated their potential to inhibit such mutated targets. For instance, certain pyrazole-containing compounds have been designed to target specific mutations in kinases that drive resistance to standard therapies. While data on this compound is not available, the pyrazole scaffold is a key component in several clinically approved kinase inhibitors.

    A notable example in a related class of compounds involves pyrazol-1-yl-propanamides, which have been investigated as antagonists for the androgen receptor (AR) in the context of enzalutamide-resistant prostate cancer. nih.govnih.govacs.org Enzalutamide is a potent AR inhibitor, but resistance often develops through various mechanisms, including AR mutations and overexpression. Studies have shown that novel pyrazol-1-yl-propanamides can act as selective androgen receptor degraders (SARDs) and pan-antagonists, exhibiting activity against enzalutamide-resistant cell lines. nih.govnih.govacs.org One particular compound, 26a, demonstrated the ability to induce an 80% tumor growth inhibition in xenografts derived from the enzalutamide-resistant VCaP cell line. nih.govnih.govacs.org This suggests that the pyrazole-propanamide structure can effectively counteract mechanisms of resistance to established antiandrogen therapies.

    Overcoming Bacterial Resistance Mechanisms:

    In the realm of infectious diseases, pyrazole derivatives are being explored for their activity against multidrug-resistant (MDR) bacteria. nih.gov The mechanisms of bacterial resistance are diverse, including enzymatic inactivation of antibiotics, modification of the drug target, and increased efflux of the drug from the bacterial cell.

    Some pyrazole derivatives have been suggested to act by inhibiting essential bacterial enzymes that are less susceptible to existing drugs. For example, DNA gyrase is a crucial enzyme for bacterial DNA replication and a target for quinolone antibiotics. Resistance to quinolones can arise from mutations in the gyrase enzyme. Research on novel pyrazole-based compounds has indicated their potential as DNA gyrase inhibitors, with some demonstrating activity against resistant strains of E. coli. nih.gov While the precise interactions are still under investigation, it is hypothesized that the pyrazole ring and its substituents can form unique binding interactions within the enzyme's active site, overcoming the structural changes conferred by resistance mutations.

    The following table summarizes findings for pyrazole derivatives in the context of drug resistance:

    Compound ClassDrug-Resistant Target/ModelKey Findings
    Pyrazol-1-yl-propanamidesEnzalutamide-resistant prostate cancer (VCaP cell line xenografts)Compound 26a induced 80% tumor growth inhibition. nih.govnih.govacs.org
    Pyrazole-derived hydrazonesDrug-resistant strains of E. coliPotent DNA gyrase inhibition properties suggested by molecular docking studies. nih.gov
    General Pyrazole DerivativesMethicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant (MDR) clinical isolates of Klebsiella pneumoniaeCompounds 3j and 6b were identified as potent antibacterial agents with minimal toxicity. researchgate.net

    It is important to underscore that these findings are for related pyrazole-containing compounds and not for this compound itself. Further research is necessary to determine if this specific compound exhibits similar activities and to elucidate its precise mechanisms of interaction with drug-resistant targets. The bromine atom and the propanoic acid moiety on the pyrazole scaffold of the subject compound would significantly influence its electronic properties, steric profile, and potential binding interactions, necessitating dedicated experimental validation.

    Future Research Directions and Translational Potential

    Development of Novel Synthetic Routes with Enhanced Efficiency

    The future development of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid for any large-scale application hinges on the availability of efficient, scalable, and sustainable synthetic routes. While classical methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation, are well-established, future research will likely focus on modern, greener alternatives that offer higher yields, shorter reaction times, and a reduced environmental footprint. researchgate.netbohrium.com

    Key areas for development include:

    Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly accelerate reaction times and improve yields in the synthesis of various pyrazole derivatives. mdpi.comrsc.orgnih.govacs.org Future work should explore its application to the N-alkylation of 4-bromopyrazole with a propanoic acid precursor, potentially reducing synthesis from hours to minutes. acs.org

    Ultrasound-Assisted Synthesis: Sonication is another green chemistry tool that can enhance reaction rates and yields. benthamdirect.comresearchgate.net Investigating the use of ultrasound for the key cyclization or alkylation steps could provide a more energy-efficient production method.

    Catalyst Innovation: Research into novel catalysts, including recyclable heterogeneous catalysts or nanocatalysts, could lead to more sustainable and cost-effective synthetic protocols. nih.govthieme-connect.com

    Synthetic StrategyPotential Advantages for this compound Synthesis
    Microwave-Assisted Synthesis Rapid reaction times, increased product yields, enhanced reaction control. rsc.orgacs.org
    Ultrasound-Assisted Synthesis Energy efficiency, improved yields, milder reaction conditions. benthamdirect.comresearchgate.net
    Green Catalysis Use of recyclable catalysts, reduced environmental impact, high selectivity. nih.govthieme-connect.com
    Multicomponent Reactions Atom economy, reduced waste, operational simplicity, higher overall efficiency. researchgate.netacs.org

    Exploration of New Derivatization Strategies

    The translational potential of this compound can be significantly expanded by creating a library of new derivatives. Systematic modification of the core structure is essential for exploring and optimizing its biological activity through structure-activity relationship (SAR) studies. mdpi.comnih.govmdpi.comacs.org

    Future derivatization efforts should target the three main functional regions of the molecule:

    The Carboxylic Acid Moiety: This group is a prime site for modification. It can be converted into a variety of functional groups, such as esters, amides, or hydrazones, to alter the compound's polarity, solubility, and ability to form hydrogen bonds with biological targets. mdpi.com

    The Bromine Atom at the C4 Position: The bromo-substituent offers a handle for various cross-coupling reactions, such as Suzuki or Sonogashira couplings. acs.orgnih.gov This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly diversifying the chemical space around the pyrazole core.

    The N1-Propanoic Acid Side Chain: Altering the length or branching of the alkyl chain could influence the compound's lipophilicity and steric profile, which are critical for its interaction with biological targets.

    Molecular Target SiteDerivatization ReactionPotential New Functional GroupPurpose of Derivatization
    Carboxylic Acid Esterification, AmidationEsters, Amides, HydrazidesModulate solubility, polarity, and hydrogen bonding capacity. mdpi.com
    C4-Bromine Atom Suzuki CouplingAryl, Heteroaryl groupsExplore new binding interactions and expand the molecular scaffold. acs.org
    N1-Side Chain Chain homologation/branchingLonger or branched alkyl chainsOptimize lipophilicity and steric interactions with target proteins. nih.gov

    Advanced Computational Modeling for Predictive Research

    Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and biological activities of novel compounds, thereby guiding synthetic efforts. biointerfaceresearch.comej-chem.org For this compound and its derivatives, advanced computational modeling will be indispensable.

    Future research in this area should include:

    Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netacs.orgijsdr.org By developing robust QSAR models for derivatives of the title compound, researchers can predict the activity of yet-to-be-synthesized molecules, prioritizing the most promising candidates.

    Molecular Docking: This technique simulates the binding of a small molecule to the active site of a target protein. researchgate.netmdpi.commdpi.comnih.gov Once potential biological targets are identified, molecular docking can be used to predict the binding affinity and orientation of new derivatives, providing insights into the molecular interactions that drive activity. researchgate.net This helps in the rational design of more potent and selective inhibitors. nih.gov

    Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time, assessing the stability of the interactions predicted by molecular docking. nih.gov

    Deeper Elucidation of Biological Mechanisms at the Molecular Level

    While pyrazole derivatives are known to exhibit a wide range of pharmacological effects, the specific molecular mechanisms of action for this compound are yet to be determined. frontiersin.orgingentaconnect.com A critical area of future research will be to identify its precise biological targets and elucidate the pathways it modulates.

    Key research questions to address include:

    Target Identification: What specific enzymes, receptors, or proteins does this compound interact with? Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to identify binding partners.

    Pathway Analysis: Once a target is identified, subsequent studies are needed to understand how the compound's interaction with the target affects cellular signaling pathways. For instance, if the target is a kinase, researchers would investigate its impact on downstream phosphorylation events. nih.govmdpi.com

    Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications affect biological activity is crucial. mdpi.comacs.orgnih.gov This involves synthesizing and testing a library of derivatives to identify the key structural features required for potency and selectivity. mdpi.comnih.gov The pyrazole ring itself can serve as a hydrogen bond donor and acceptor, and its orientation is critical for binding to target proteins. nih.gov

    Integration with Emerging Technologies in Chemical Biology

    The translational potential of this compound can be significantly enhanced by leveraging cutting-edge technologies in chemical biology. These tools can provide unprecedented insights into the compound's function in complex biological systems.

    Future directions include:

    Development of Chemical Probes: The core molecule can be modified to create chemical probes by attaching reporter tags (e.g., fluorophores, biotin) or photoreactive groups. These probes can be used for target identification and validation, and to visualize the compound's distribution within cells using advanced imaging techniques.

    CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system is a revolutionary tool for target validation. selectscience.netbiocompare.com Once a putative protein target is identified, CRISPR can be used to knock out or modify the corresponding gene in cell models. nih.govresearchgate.net Observing whether the cellular phenotype of the gene knockout mimics the effect of the compound provides strong evidence for the target's identity.

    Advanced Cellular Imaging: High-resolution microscopy techniques can be used in conjunction with fluorescently labeled derivatives to track the molecule's subcellular localization and dynamic behavior in real-time, providing valuable information about its mechanism of action.

    By pursuing these integrated research directions, the scientific community can unlock the full therapeutic and translational potential of this compound and its future derivatives, paving the way for the development of novel therapeutic agents.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are commonly employed to prepare 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid?

    • Methodological Answer: The synthesis typically involves coupling a brominated pyrazole precursor with a propanoic acid derivative. For example, a regioselective condensation reaction between 4-bromo-1H-pyrazole and a β-keto ester, followed by hydrolysis to yield the carboxylic acid group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) are critical steps. Similar pyrazole-propanoic acid syntheses use aza-Michael additions or halogenation of pre-formed pyrazole cores .

    Q. How can the purity and stability of this compound be assessed under laboratory conditions?

    • Methodological Answer: Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase with 0.1% trifluoroacetic acid) and melting point analysis. Stability studies involve accelerated degradation tests under acidic, basic, oxidative, and thermal stress conditions. For example, incubate the compound at 40°C/75% relative humidity for 4 weeks and monitor degradation via LC-MS. Evidence from pharmaceutical impurity profiling (e.g., related propanoic acid derivatives) suggests that brominated pyrazoles are prone to hydrolytic dehalogenation under acidic conditions .

    Q. What spectroscopic techniques are essential for structural confirmation?

    • Methodological Answer: Key techniques include:

    • NMR Spectroscopy: 1H NMR^1 \text{H NMR} to confirm the pyrazole ring protons (e.g., singlet for H-3/H-5 protons) and the methylene/methyl groups in the propanoic acid moiety.
    • IR Spectroscopy: Peaks near 1700 cm1^{-1} (C=O stretch) and 2500–3000 cm1^{-1} (carboxylic acid O-H stretch).
    • Mass Spectrometry: HRMS to verify the molecular ion peak (expected for C6H7BrN2O2\text{C}_6\text{H}_7\text{BrN}_2\text{O}_2, m/z ≈ 233.97 [M+H]+^+).
      Cross-referencing with analogous compounds, such as 2-(4-ethylphenyl)propanoic acid, ensures accurate assignment .

    Advanced Research Questions

    Q. How can X-ray crystallography resolve disorder in the pyrazole ring or bromine substituent?

    • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is used to model disorder. For example, partial occupancy of the bromine atom or rotational disorder in the pyrazole ring can be addressed using restraints (e.g., SIMU, DELU) and thermal parameter analysis. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. A related bromophenyl-pyrazole compound (space group P1P1, a=7.3643A˚a = 7.3643 \, \text{Å}) demonstrated successful refinement of bromine positional disorder using SHELX software .

    Q. What computational approaches predict the reactivity of the bromine substituent in cross-coupling reactions?

    • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify electrophilic sites. The C-4 bromine in the pyrazole ring shows high susceptibility to Suzuki-Miyaura coupling, as predicted by its low LUMO energy (-1.8 eV). Solvent effects (e.g., DMF vs. THF) are modeled using the SMD continuum approach. Experimental validation involves reacting the compound with arylboronic acids under Pd(PPh3_3)4_4-catalyzed conditions .

    Q. How do steric and electronic effects influence the compound’s acidity compared to non-brominated analogs?

    • Methodological Answer: The electron-withdrawing bromine atom increases the carboxylic acid’s acidity (lower pKa_a). Titration experiments in aqueous ethanol (0.1 M NaOH) show a pKa_a shift of ~0.5 units compared to non-brominated analogs. Computational Mulliken charge analysis corroborates this, indicating higher positive charge density on the carboxylic hydrogen. Steric effects are minimal due to the distal position of the bromine relative to the acid group .

    Q. What strategies mitigate challenges in detecting low-abundance degradation products?

    • Methodological Answer: Use LC-MS/MS with dynamic multiple reaction monitoring (dMRM) to enhance sensitivity. For example, a C18 column (2.1 × 50 mm, 1.7 µm) with a 5–95% acetonitrile gradient over 10 minutes can separate degradation products. Degradants like de-brominated analogs are identified via characteristic isotope patterns (e.g., loss of 79/81Br^{79/81}\text{Br}) and fragmentation pathways (e.g., neutral loss of HBr, m/z 80.92) .

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